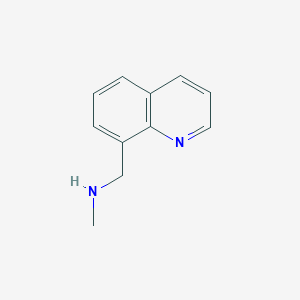

Methyl-quinolin-8-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGGMXDIIFQEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485188 | |

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60843-63-2 | |

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-quinolin-8-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl-quinolin-8-ylmethyl-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving the preparation of the key intermediate, quinoline-8-carbaldehyde, followed by a reductive amination reaction with methylamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The most direct and widely applicable method for the synthesis of this compound involves a two-step approach:

-

Synthesis of Quinoline-8-carbaldehyde: This intermediate can be prepared through various established methods, with the Vilsmeier-Haack reaction being a common and effective choice.

-

Reductive Amination: The target compound is then synthesized by the reductive amination of quinoline-8-carbaldehyde with methylamine, typically using a hydride-based reducing agent.

This strategy offers a reliable and scalable route to the desired product.

Experimental Protocols

Step 1: Synthesis of Quinoline-8-carbaldehyde

The Vilsmeier-Haack reaction provides a robust method for the formylation of electron-rich aromatic compounds, including quinoline derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of 8-substituted Quinolines

-

Reagents:

-

Substituted Quinoline (e.g., 8-hydroxyquinoline, 8-aminoquinoline)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Ice

-

-

Procedure:

-

To a solution of dry chloroform and dry DMF, phosphorus oxychloride is added dropwise at 0°C, and the mixture is stirred for one hour to form the Vilsmeier reagent.[1]

-

The starting quinoline derivative is then added to the reaction mixture.[1]

-

The resulting mixture is brought to a gentle reflux and maintained for 16 hours.[1]

-

The reaction is quenched by the addition of crushed ice and neutralized with a 10% aqueous solution of sodium carbonate to a pH of 6-7.[1]

-

The organic and aqueous layers are separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., chloroform, dichloromethane).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude quinoline-8-carbaldehyde.

-

Purification is typically achieved by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Reductive Amination)

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this step, quinoline-8-carbaldehyde is reacted with methylamine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Quinoline-8-carbaldehyde

-

Reagents:

-

Quinoline-8-carbaldehyde

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

Methanol (or another suitable solvent)

-

Acetic acid (catalytic amount, if necessary)

-

-

Procedure:

-

Quinoline-8-carbaldehyde is dissolved in a suitable solvent, such as methanol.

-

A solution of methylamine is added to the stirred solution of the aldehyde. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.

-

The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) to allow for the formation of the imine.

-

The reaction mixture is then cooled in an ice bath, and sodium borohydride is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Data Presentation

Table 1: Synthesis of Quinoline-carbaldehyde Derivatives

| Starting Material | Reaction | Product | Yield (%) | Reference |

| 8-Hydroxyquinoline | Vilsmeier-Haack | 8-Hydroxyquinoline-5-carbaldehyde | 10.1 | [1] |

| 8-(Dimethylamino)quinoline | Vilsmeier-Haack | 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | 0.3 | [1] |

Table 2: Characterization Data for a Related N-Substituted Quinoline Derivative: (E)-N-((2-chloro-6-methylquinolin-3-yl)methylene)-4-(4-(dimethylamino)phenyl)-6-phenyl-2H-1,3-oxazin-2-amine

| Spectral Data | Values | Reference |

| ¹H-NMR (CDCl₃, 400 MHz, δ ppm) | 10.51 (s, 1H, CH=N), 8.62 (s, 1H, quinoline H-4), 7.92-7.99 (m, 3H, quinoline H-5, H-7, H-8), 6.69-7.78 (m, 11H, phenyl and oxazine protons), 3.02 (s, 6H, -N(CH₃)₂), 2.53 (s, 3H, -CH₃) |

Note: The characterization data for the target compound, this compound, would be expected to show characteristic signals for the quinoline ring protons, a singlet for the methylene bridge protons, and a singlet for the N-methyl protons in the ¹H-NMR spectrum.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway to this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Reductive Amination

This diagram illustrates the key transformations occurring during the reductive amination step.

Caption: Key steps in the reductive amination process.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the Vilsmeier-Haack formylation of a suitable quinoline precursor followed by reductive amination. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this important chemical entity for further investigation and application in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve high yields and purity, and thorough characterization of the final product is essential.

References

An In-Depth Technical Guide to the Chemical Properties of Methyl-quinolin-8-ylmethyl-amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

The nomenclature "Methyl-quinolin-8-ylmethyl-amine" can be interpreted in several ways, leading to different chemical structures with distinct properties. This technical guide provides a comprehensive overview of the chemical and biological properties of the most plausible isomers corresponding to this name: 2-Methyl-8-aminoquinoline, (Quinolin-8-yl)methanamine, and N-Methyl-N-(quinolin-8-ylmethyl)amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data on these compounds.

Isomeric Structures and Nomenclature

The ambiguity in the user-provided name necessitates a clear definition of the key isomers discussed in this guide.

-

2-Methyl-8-aminoquinoline (8-Aminoquinaldine) : This isomer features a methyl group at the 2-position of the quinoline ring and an amino group at the 8-position.

-

(Quinolin-8-yl)methanamine (8-(Aminomethyl)quinoline) : In this structure, an aminomethyl group is attached to the 8-position of the quinoline ring.

-

N-Methyl-N-(quinolin-8-ylmethyl)amine : This isomer has a methyl group and a quinolin-8-ylmethyl group attached to a secondary amine nitrogen.

Physicochemical Properties

The fundamental physicochemical properties of these isomers are summarized in the table below. These parameters are crucial for understanding the compounds' behavior in biological systems and for designing experimental protocols.

| Property | 2-Methyl-8-aminoquinoline | (Quinolin-8-yl)methanamine | N-Methyl-N-(quinolin-8-ylmethyl)amine |

| CAS Number | 18978-78-4[1][] | 15402-71-8[3][4] | 60843-63-2[5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂[1][] | C₁₀H₁₀N₂[3] | C₁₁H₁₂N₂[5][6][7] |

| Molecular Weight | 158.20 g/mol [1][] | 158.20 g/mol [3] | 172.23 g/mol [5] |

| Melting Point | 56-58 °C[8][9] | Not available | Not available |

| Boiling Point | 316.6 °C at 760 mmHg[] | 314.7 ± 17.0 °C (Predicted)[3][4] | 297.891 °C at 760 mmHg |

| Density | 1.169 g/cm³[] | 1.156 ± 0.06 g/cm³ (Predicted)[3][4] | 1.087 g/cm³ |

| pKa | 4.86 (Predicted)[9] | 8.40 ± 0.30 (Predicted)[3][4] | Not available |

| Solubility | 19 µg/mL at pH 7.4[1][] | Not available | Not available |

| Appearance | White to grey powder/crystal[9] | Liquid[10] | Liquid[6] |

Synthesis Protocols

The synthesis of these quinoline derivatives can be achieved through various established chemical reactions. Below are detailed experimental protocols for the synthesis of 2-Methyl-8-aminoquinoline.

Synthesis of 2-Methyl-8-aminoquinoline

A common route for the synthesis of 2-Methyl-8-aminoquinoline involves the amination of a precursor molecule. One patented method describes the synthesis starting from 2-methyl-8-bromoquinoline.[11]

Experimental Protocol: Amination of 2-Methyl-8-bromoquinoline [11]

-

Reaction Setup : In a reaction vessel, combine 2-methyl-8-bromoquinoline, a solvent (such as dimethyl sulfoxide, N,N-dimethylformamide, or tetrahydrofuran), a catalyst (e.g., copper acetylacetonate, iron acetylacetonate, or cobalt acetylacetonate), and a strong base (e.g., cesium carbonate or potassium carbonate).

-

Reaction Conditions : Heat the reaction mixture to a temperature between 60 °C and 120 °C.

-

Reaction Monitoring : Monitor the progress of the amination reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion of the reaction, cool the mixture and perform an aqueous work-up to remove inorganic salts and the catalyst.

-

Purification : Extract the product into a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2-methyl-8-aminoquinoline.

Another patented method describes the synthesis from 2-methyl-8-hydroxyquinoline.[12][13]

Experimental Protocol: Amination of 2-Methyl-8-hydroxyquinoline [12][13]

-

Reaction Setup : In a pressure vessel, combine 31.8 g (0.20 mol) of 2-methyl-8-hydroxyquinoline, 0.10 mol of ammonium chloride, 0.02 mol of cobalt chloride, and 120 mL of 22-28% aqueous ammonia.

-

Reaction Conditions : Fill the vessel with nitrogen gas and heat to 300-320 °C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.

-

Work-up : After the reaction, extract the reaction solution with toluene.

-

Purification : Collect the organic layer, dry it, and recover the solvent to obtain a dark gray solid. Purify the solid by reduced pressure distillation to yield 2-methyl-8-aminoquinoline.

A logical workflow for the synthesis of 2-Methyl-8-aminoquinoline from o-bromoaniline is depicted in the following diagram.

Caption: Synthesis workflow for 2-Methyl-8-aminoquinoline.

Biological Activities and Potential Signaling Pathways

The 8-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[14] The mechanism of action for many 8-aminoquinoline derivatives is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress in target cells.[14]

Neuroprotective Effects

Recent studies on 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. These complexes were found to modulate the SIRT1/3-FOXO3a signaling pathway, leading to the mitigation of apoptotic cascades, activation of the antioxidant enzyme SOD2, and amelioration of mitochondrial dysfunction.[15]

Anticancer and Antimicrobial Properties

While specific data for the isomers discussed here is limited, the broader class of quinoline derivatives has shown significant potential. For instance, N-Methyl-8-quinolinamine (NMQ) has been reported to have anti-cancer properties and acts as a cytosolic calcium ionophore, which is a target for HIV treatment.[16] (Quinolin-8-yl)methanamine is utilized as an intermediate in the synthesis of quinazolinone derivatives with anti-tumor properties.[3]

A proposed general mechanism for the neuroprotective effects of 8-aminoquinoline derivatives is illustrated below.

Caption: Potential neuroprotective signaling pathway of 8-aminoquinoline derivatives.

Safety and Handling

The safety profiles of these compounds should be carefully considered.

-

2-Methyl-8-aminoquinoline : Toxic if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1]

-

(Quinolin-8-yl)methanamine : May cause an allergic skin reaction and causes serious eye irritation.[4]

-

N-Methyl-N-(quinolin-8-ylmethyl)amine : No specific GHS data was found in the search results. General precautions for handling chemical reagents should be followed.

It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before handling and to use appropriate personal protective equipment (PPE).

Conclusion

This technical guide provides a consolidated overview of the chemical properties, synthesis, and potential biological activities of "this compound" and its closely related isomers. The ambiguity of the initial nomenclature highlights the importance of precise chemical identification in research and development. While significant data exists for the 8-aminoquinoline scaffold as a whole, further investigation into the specific quantitative biological activities and detailed mechanisms of action for the individual isomers discussed herein is warranted. This information will be critical for unlocking their full therapeutic potential.

References

- 1. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (quinolin-8-yl)methanamine price,buy (quinolin-8-yl)methanamine - chemicalbook [chemicalbook.com]

- 5. N-Methyl-N-(quinolin-8-ylmethyl)amine - CAS:60843-63-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound, CasNo.60843-63-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 7. This compound, CasNo.60843-63-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 8. 8-Amino-2-methylquinoline CAS# 18978-78-4 [gmall.chemnet.com]

- 9. 8-Aminoquinaldine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Quinolin-8-ylmethanamine | 15402-71-8 [sigmaaldrich.com]

- 11. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 12. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 13. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CAS 14148-44-8: N-Methyl-8-quinolinamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-quinolin-8-ylmethyl-amine

For: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive technical overview of the hypothesized mechanism of action for Methyl-quinolin-8-ylmethyl-amine. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from the broader, structurally related classes of 8-aminoquinolines and 8-hydroxyquinolines. The primary proposed mechanisms revolve around metal ion chelation, subsequent inhibition of metalloenzymes, induction of oxidative stress, and interference with mitochondrial function. This guide furnishes detailed experimental protocols to facilitate further investigation and presents quantitative data from related compounds to offer a comparative context for future studies. All signaling pathways and experimental workflows are visually represented using Graphviz diagrams.

Introduction and Molecular Profile

This compound is a quinoline derivative with a methylaminomethyl substituent at the 8-position. The quinoline scaffold is a prominent feature in numerous biologically active compounds, including a range of approved pharmaceuticals.[1][2] Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antineurodegenerative effects.[3][4][5] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the substitution pattern on the quinoline ring.[3][6][7]

The mechanism of action for many 8-substituted quinolines has not been definitively established but is thought to be multifactorial.[3][6][7] This guide will explore the most probable mechanisms of action for this compound based on the extensive research conducted on its structural analogs.

Hypothesized Core Mechanisms of Action

The biological effects of this compound are likely to stem from a combination of the following mechanisms, which are not mutually exclusive.

Metal Ion Chelation and Disruption of Metal Homeostasis

A primary and well-documented mechanism for 8-hydroxyquinolines, and by extension 8-aminoquinolines, is their ability to act as potent chelators of divalent and trivalent metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[8] The nitrogen atom of the quinoline ring and the nitrogen of the 8-aminomethyl group can form a stable pincer-like coordination complex with a metal ion.

This chelation can have several downstream consequences:

-

Inhibition of Metalloenzymes: Many essential enzymes, including ribonucleotide reductase (essential for DNA synthesis) and matrix metalloproteinases (involved in tissue remodeling and cancer metastasis), require metal ions as cofactors.[4] By sequestering these ions, the compound can effectively inhibit their activity.

-

Generation of Reactive Oxygen Species (ROS): The formation of metal complexes, particularly with copper and iron, can catalyze Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This induces a state of oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis.[9]

-

Disruption of Metal-Dependent Signaling: Cellular signaling pathways that are regulated by intracellular concentrations of metal ions can be disrupted.

Induction of Mitochondrial Dysfunction

Several studies on quinoline derivatives have pointed to the mitochondria as a key target.[9] The induction of mitochondrial oxidative stress is a proposed mechanism for the antileishmanial activity of some quinoline compounds.[9] This can occur through the generation of ROS, as mentioned above, or by direct effects on the mitochondrial electron transport chain. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic apoptotic pathway.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. policycommons.net [policycommons.net]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [iris.who.int]

- 7. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-quinolin-8-ylmethyl-amine, a quinoline derivative, belongs to a class of compounds that have garnered significant interest in medicinal chemistry. The quinoline scaffold is a key structural motif in a variety of biologically active molecules with a broad spectrum of activities, including antimicrobial, anticancer, and antineurodegenerative properties. This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. It includes detailed synthetic protocols, a compilation of quantitative biological activity data, and visual representations of synthetic pathways and potential mechanisms of action to facilitate further research and drug development efforts. While specific data for this compound is limited, this guide extrapolates from structurally similar compounds to provide a foundational understanding of its potential.

Synthesis

The synthesis of this compound, also known as N-methyl-1-(quinolin-8-yl)methanamine, can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the 8-methyl position of the quinoline ring with methylamine. A plausible and detailed experimental protocol, adapted from the synthesis of the isomeric 2-(Methylaminomethyl)quinoline, is provided below.

Experimental Protocol: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine

This protocol describes a two-step synthesis starting from 8-methylquinoline. The first step involves the radical halogenation of the methyl group, followed by nucleophilic substitution with methylamine.

Step 1: Synthesis of 8-(Chloromethyl)quinoline

-

Materials: 8-Methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-(chloromethyl)quinoline.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine

-

Materials: 8-(Chloromethyl)quinoline hydrochloride, Aqueous methylamine (40 wt %), Dichloromethane, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

Suspend 8-(chloromethyl)quinoline hydrochloride (1 equivalent) in aqueous methylamine (excess, e.g., 10-20 equivalents) in a sealed reaction vessel at 10°C under a nitrogen atmosphere.

-

After 20 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Dilute the mixture with water and extract with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography or distillation under reduced pressure to obtain pure N-methyl-1-(quinolin-8-yl)methanamine.

-

Quantitative Data Presentation

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5a (a trifluoromethyl-substituted quinoline) | HL-60 | 19.88 ± 3.35 | |

| 5a (a trifluoromethyl-substituted quinoline) | U937 | 43.95 ± 8.53 | |

| 5g (a trifluoromethyl-substituted quinoline) | HL-60 | 25.86 ± 6.02 | |

| QN523 (a quinolin-8-yl-nicotinamide) | MIA PaCa-2 | 0.1 - 5.7 | [1] |

| QN523 (a quinolin-8-yl-nicotinamide) | Jurkat | 0.1 - 5.7 | [1] |

| QN523 (a quinolin-8-yl-nicotinamide) | HCT116 | 0.1 - 5.7 | [1] |

Table 2: Antimicrobial and Antimalarial Activity of 8-Quinolinamine Derivatives

| Compound Class | Organism/Strain | Activity | IC₅₀/MIC | Reference |

| 8-Quinolinamines | Plasmodium falciparum (D6 strain) | Antimalarial | 20–4760 ng/mL | [2] |

| 8-Quinolinamines | Plasmodium falciparum (W2 strain) | Antimalarial | 22–4760 ng/mL | [2] |

| 8-Quinolinamines | Leishmania spp. | Antileishmanial | 0.84–5.0 µg/mL | [2] |

| 8-Quinolinamines | Candida albicans | Antifungal | 4.93–19.38 µg/mL | [2] |

| 8-Quinolinamines | Staphylococcus aureus | Antibacterial | 1.33–18.9 µg/mL | [2] |

| 8-Quinolinamines | MRSA | Antibacterial | 1.38–15.34 µg/mL | [2] |

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known biological activities of related quinoline derivatives, several potential mechanisms can be hypothesized. Quinoline compounds are known to exert their effects through various mechanisms including DNA intercalation, inhibition of topoisomerase, generation of reactive oxygen species (ROS), and metal chelation.

Given the structural similarity to 8-hydroxyquinoline derivatives, which are potent metal chelators, it is plausible that this compound could also exhibit metal-binding properties. The chelation of essential metal ions can disrupt enzymatic functions within pathogenic organisms or cancer cells, leading to their demise.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. While direct experimental data remains scarce, this guide provides a solid foundation for future research by presenting detailed synthetic strategies and a comprehensive summary of the biological activities of its close structural relatives. The provided data suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Spectroscopic Profile of N-(Quinolin-8-ylmethyl)methanamine

Disclaimer: Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for N-(quinolin-8-ylmethyl)methanamine could not be located in a comprehensive search of publicly available scientific literature and databases. This guide provides a detailed analysis based on predicted spectroscopic properties derived from established principles and data from structurally analogous compounds. This information is intended to serve as a reference and a predictive guide for researchers, scientists, and drug development professionals.

Introduction

N-(Quinolin-8-ylmethyl)methanamine is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure consists of a quinoline ring substituted at the 8-position with a methylaminomethyl group [-CH₂NHCH₃]. This functional arrangement makes it a potential bidentate ligand for metal chelation and a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and characterization. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds, including 8-methylquinoline, 8-aminoquinoline, and other N-alkylated aminomethylquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.90 | dd | 1H | H2 | The proton at position 2 is typically the most downfield in the quinoline ring system due to the deshielding effect of the nitrogen atom. |

| ~8.15 | dd | 1H | H4 | The proton at position 4 is also significantly deshielded by the ring nitrogen. |

| ~7.75 | dd | 1H | H5 | Aromatic proton on the carbocyclic ring adjacent to the substitution. |

| ~7.50 | t | 1H | H6 | Aromatic proton on the carbocyclic ring. |

| ~7.40 | dd | 1H | H7 | Aromatic proton on the carbocyclic ring adjacent to the substitution. |

| ~7.35 | dd | 1H | H3 | Aromatic proton on the heterocyclic ring. |

| ~4.10 | s | 2H | -CH₂- | Methylene bridge protons, typically a singlet unless there is restricted rotation. The chemical shift is influenced by the adjacent aromatic ring and amine group. |

| ~2.50 | s | 3H | -NHCH₃ | The methyl group protons on the nitrogen, appearing as a sharp singlet. This is a characteristic chemical shift for N-methyl groups.[1] |

| ~1.80 | br s | 1H | -NH- | The amine proton signal is often broad and its chemical shift can vary with concentration and temperature. It may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~149.0 | C2 | Carbon adjacent to nitrogen in the quinoline ring. |

| ~147.5 | C8a | Quaternary carbon at the ring junction. |

| ~138.0 | C8 | Carbon bearing the methylaminomethyl substituent. |

| ~136.5 | C4 | Aromatic CH carbon. |

| ~129.5 | C5 | Aromatic CH carbon. |

| ~128.0 | C4a | Quaternary carbon at the ring junction. |

| ~127.0 | C6 | Aromatic CH carbon. |

| ~126.5 | C7 | Aromatic CH carbon. |

| ~121.5 | C3 | Aromatic CH carbon. |

| ~55.0 | -CH₂- | Methylene bridge carbon. |

| ~36.0 | -NHCH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary amines show a single N-H stretching band in this region.[1] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the quinoline ring. |

| 2950 - 2840 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups. |

| ~1600, ~1570, ~1500 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations characteristic of the quinoline core. |

| 1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic amine C-N stretching vibration. |

| 850 - 750 | Strong | C-H Bending | Out-of-plane bending for the substituted aromatic ring. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 172 | [M]⁺ | Molecular ion peak. The compound has an even number of nitrogen atoms, resulting in an even nominal mass. |

| 171 | [M-H]⁺ | Loss of a hydrogen radical. |

| 143 | [M-CH₂NH]⁺ | Alpha-cleavage, loss of the methylamino radical, leading to a stable quinolin-8-ylmethyl cation. |

| 142 | [M-NHCH₃]⁺ | Cleavage of the C-N bond to lose the methylamine group, forming a quinoline-8-methylene radical cation. |

| 129 | [Quinoline]⁺ | Fragmentation leading to the quinoline cation radical. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-(quinolin-8-ylmethyl)methanamine.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For confirmation of the N-H proton, a D₂O exchange experiment would be performed.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate, or as a KBr pellet if the sample is a solid. Data would be collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition. Low-resolution mass spectra for fragmentation analysis would be obtained using a standard quadrupole mass spectrometer with EI.

Logical Workflow Visualization

As no specific signaling pathways involving this molecule were identified, a potential synthetic workflow is presented below. A plausible and common route to synthesize N-(quinolin-8-ylmethyl)methanamine is via the nucleophilic substitution of 8-(chloromethyl)quinoline with methylamine.

Caption: Predicted synthesis workflow for N-(quinolin-8-ylmethyl)methanamine.

References

Theoretical Studies of Quinoline Derivatives: A Technical Guide for Drug Development

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry. The versatility of the quinoline scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The continuous exploration of quinoline derivatives in drug discovery is driven by the potential to develop novel therapeutics with enhanced efficacy and specificity. Theoretical and computational studies play a pivotal role in this process, offering profound insights into the molecular interactions, structure-activity relationships (SAR), and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the core theoretical methodologies employed in the study of quinoline derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows.

Data Presentation: Quantitative Insights from Theoretical Studies

The following tables summarize quantitative data from various theoretical studies on quinoline derivatives, providing a comparative analysis of their potential efficacy against different biological targets.

Table 1: Molecular Docking and Binding Energy of Quinoline Derivatives

| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

| Compound 4f | EGFR | 1M17 | - | - | [1] |

| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - | [2] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | p53/Bax | - | - | - | [3] |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline | Various | - | -5.3 to -9.2 | - | [4] |

| Schiff's base 4e | Various Cancer Proteins | 1K4T, 1ZXM, 4B5O | - | - | [5] |

Note: Direct comparisons of docking scores should be made with caution as different software and scoring functions can yield varying results.

Table 2: In Vitro Inhibitory Activity of Selected Quinoline Derivatives

| Quinoline Derivative | Target/Cell Line | IC50 Value (µM) | Reference |

| Compound 4f | EGFR | 0.015 ± 0.001 | [1] |

| Compound 4f | A549 Cells | Comparable to doxorubicin | [1] |

| Compound 4f | MCF7 Cells | Comparable to doxorubicin | [1] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [3] |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 0.064 | [2] |

Table 3: Quantum Chemical Properties of Quinoline Derivatives (DFT Studies)

| Property | Quinoline Derivative | Calculated Value | Significance | Reference |

| HOMO-LUMO Energy Gap | Quinolin-8-ol (QO) | - | Relates to chemical reactivity and kinetic stability | [6] |

| Dipole Moment | Quinolin-8-ol (QO) | - | Indicates charge distribution and potential for intermolecular interactions | [6] |

| Molecular Electrostatic Potential | Compound 4f | - | Maps charge distributions to predict sites for electrophilic and nucleophilic attack | [1] |

| Electron-Accepting Ability (µ) | A novel quinoline derivative | -4.782 eV | Crucial for reactivity and interaction with biological receptors | [7] |

| Electrophilicity Index (ω) | A novel quinoline derivative | 5.624 eV | Indicates a strong tendency to accept electrons | [7] |

Experimental and Computational Protocols

This section details the methodologies central to the theoretical investigation of quinoline derivatives.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Typical Protocol:

-

Ligand Preparation:

-

The 2D structures of the quinoline derivatives are drawn using chemical drawing software (e.g., ChemBioOffice).

-

These are then converted to 3D structures and their energy is minimized using a suitable force field, such as Merck Molecular Force Field (MMFF94).[8]

-

The final structures are saved in a format compatible with docking software (e.g., .pdb, .mol2).

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The protein structure is then energy minimized to alleviate any steric clashes.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.[4]

-

-

Docking Execution:

-

Docking is performed using software such as AutoDock, Glide (Schrödinger), or PyRx.[2][4]

-

The docking algorithm systematically explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The goal is to identify the pose with the lowest binding energy, which theoretically represents the most stable binding mode.[4]

-

-

Analysis of Results:

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Typical Protocol:

-

Data Set Preparation:

-

A dataset of quinoline derivatives with known biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set (for model development) and a test set (for model validation).[9]

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound in the dataset.[9]

-

-

Model Development:

-

Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.[9]

-

-

Model Validation:

-

The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the cross-validation coefficient (q²) and the predictive correlation coefficient (r²_pred) are calculated to evaluate the model's robustness and predictive ability.[9]

-

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of quinoline derivatives, DFT is used to calculate various molecular properties that provide insights into their reactivity and stability.

Typical Protocol:

-

Structure Optimization:

-

The geometry of the quinoline derivative is optimized to find its most stable conformation (lowest energy state). This is typically done using a specific functional and basis set (e.g., B3LYP/6-311+G(2d)).[7]

-

-

Property Calculation:

-

Once the geometry is optimized, various electronic properties are calculated, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, which is useful for predicting how the molecule will interact with other molecules.[1]

-

Dipole moment: This provides information about the overall polarity of the molecule.[6]

-

-

-

Analysis:

-

The calculated properties are then analyzed to understand the molecule's electronic characteristics, reactivity, and potential interaction sites with biological targets.

-

Mandatory Visualizations

The following diagrams illustrate key concepts in the theoretical study of quinoline derivatives.

Caption: A generalized workflow for computational drug design.

Caption: EGFR signaling pathway targeted by quinoline inhibitors.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Conclusion

Theoretical studies are indispensable in modern drug discovery and development. For quinoline derivatives, computational approaches such as molecular docking, QSAR, and DFT provide a rational framework for designing novel compounds with improved therapeutic profiles. By elucidating the molecular basis of their activity, predicting their properties, and understanding their interactions with key biological pathways like EGFR and PI3K/Akt/mTOR, these theoretical methods significantly accelerate the journey from a chemical scaffold to a life-saving medicine. The integration of these in silico techniques with experimental validation holds the key to unlocking the full therapeutic potential of the versatile quinoline nucleus.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 7. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl-quinolin-8-ylmethyl-amine

CAS Number: 60843-63-2

Molecular Formula: C₁₁H₁₂N₂

Introduction

Methyl-quinolin-8-ylmethyl-amine is a chemical compound belonging to the quinoline family. While specific research on this molecule is limited in publicly available literature, its structural similarity to other 8-substituted quinoline derivatives suggests potential biological activities. This guide provides a comprehensive overview based on existing knowledge of related compounds, offering insights into its synthesis, potential applications, and relevant experimental data from analogous structures. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties

| Property | Value | Source |

| CAS Number | 60843-63-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 99.0% | [1] |

| Storage | Store in a tightly closed container | [1] |

Proposed Synthesis

A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds, such as the synthesis of 4-Methylisoquinolin-8-amine. A likely pathway would involve the reduction of a suitable precursor.

A potential precursor, 8-(chloromethyl)quinoline, could be reacted with methylamine in a nucleophilic substitution reaction to yield the final product. Alternatively, a reductive amination of quinoline-8-carbaldehyde with methylamine would also be a viable synthetic strategy.

Conceptual Synthesis Workflow:

Caption: Plausible synthetic routes to this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this compound.

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, 8-hydroxyquinoline-derived Mannich bases have been shown to target multidrug-resistant cancer cells.[2] The mechanism often involves the chelation of metal ions, which can disrupt cellular processes in cancer cells.

Anti-infective Properties: 8-Quinolinamines have been evaluated as broad-spectrum anti-infectives, showing activity against various parasites, fungi, and bacteria.[3] The mechanism of action can vary, but for some pathogens, it may involve the inhibition of essential enzymes or disruption of cell membranes.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially interact with pathways involved in cell proliferation and survival, such as those regulated by protein kinases. In the context of infectious diseases, it might interfere with microbial metabolic pathways.

Caption: Hypothesized mechanisms of action for this compound.

Experimental Data for Analogous Compounds

Due to the lack of specific experimental data for this compound, the following tables summarize quantitative data for structurally related 8-aminoquinoline and 8-hydroxyquinoline derivatives. This information provides a valuable reference for predicting the potential efficacy and cytotoxicity of the title compound.

Table 1: In Vitro Antimalarial and Antileishmanial Activities of 8-Quinolinamine Derivatives [3]

| Compound | P. falciparum (D6) IC₅₀ (ng/mL) | P. falciparum (W2) IC₅₀ (ng/mL) | L. donovani IC₅₀ (µg/mL) |

| Derivative 1 | 20 | 22 | 0.84 |

| Derivative 2 | 4760 | 4760 | 5.0 |

| Pentamidine | - | - | 1.95-7.0 (IC₉₀) |

Table 2: Antifungal and Antibacterial Activities of 8-Quinolinamine Derivatives [3]

| Compound | C. albicans IC₅₀ (µg/mL) | C. neoformans IC₅₀ (µg/mL) | S. aureus IC₅₀ (µg/mL) | MRSA IC₅₀ (µg/mL) |

| Derivative A | 4.93 | 0.67 | 1.33 | 1.38 |

| Derivative B | 19.38 | 18.64 | 18.9 | 15.34 |

Experimental Protocols for Analogous Compounds

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound.

Protocol 1: General Synthesis of 8-Hydroxyquinoline-Derived Mannich Bases [2]

-

Reaction Setup: A solution of the secondary amine (e.g., 1-methylpiperazine, 5.16 mmol) and 37% formaldehyde (4.47 mmol) in ethanol (5 mL) is stirred for 1 hour.

-

Addition of 8-Hydroxyquinoline: 8-hydroxyquinoline (3.44 mmol) in 5 mL of ethanol is added to the mixture.

-

Reaction: The mixture is stirred at room temperature for 12 hours.

-

Work-up: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Protocol 2: In Vitro Antimalarial Assay [3]

-

Parasite Culture: Plasmodium falciparum strains (D6 and W2) are maintained in continuous culture in human erythrocytes.

-

Drug Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay: Synchronized ring-stage parasites are incubated with the test compounds for 72 hours.

-

Measurement of Inhibition: Parasite growth inhibition is determined by measuring parasite lactate dehydrogenase activity.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3] Their therapeutic potential stems from a unique chemical structure that allows for metal chelation, a key mechanism underlying their diverse pharmacological effects.[3][4][5] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neuroprotective activities of 8-hydroxyquinoline derivatives. It summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Chemical Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol, possesses a distinct planar structure with both a hydroxyl group and a nitrogen atom that can participate in coordinating metal ions.[1][4] This chelating ability is central to many of its biological functions.[3][4][6] The 8-HQ scaffold can be readily modified at various positions, allowing for the synthesis of a vast library of derivatives with fine-tuned pharmacological properties, including enhanced efficacy and reduced toxicity.[1][2][7] These derivatives have demonstrated significant potential as anticancer, antimicrobial (antibacterial and antifungal), and neuroprotective agents, attracting considerable attention in the development of novel therapeutics.[1][2][3][8]

Anticancer Activity of 8-Hydroxyquinoline Derivatives

Derivatives of 8-hydroxyquinoline have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][9][10] Their anticancer effects are often linked to their interaction with essential metal ions like copper and zinc, which play crucial roles in tumor growth and angiogenesis.[3][4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 8-hydroxyquinoline derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | SKHep1 (Liver) | MTS | 12.5–25 µg/mL | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | MTS | 6.25±0.034 µg/mL | [10] |

| o-chloro substituted phenyl derivative | A-549 (Lung) | MTT | 5.6 | [1] |

| 5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and Copper complexes) | Hepatoma, Ovarian, Non-small-cell lung | Not Specified | 1.4 nM to 32.13 µM | [11] |

| 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-ol Copper(II) complex | Various cancer cells | Not Specified | High cytotoxic activity | [11] |

| 8-hydroxyquinoline thiosemicarbazone Copper(II) complex | Various cancer cells | Not Specified | < 1 | [11] |

Mechanism of Anticancer Action

The anticancer mechanism of 8-hydroxyquinoline derivatives is multifactorial. One of the primary mechanisms involves the chelation of intracellular metal ions, particularly copper and zinc. This disrupts metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells.[3][4] Furthermore, some derivatives have been shown to inhibit critical cellular processes like the proteasome system, which is essential for the degradation of unwanted or misfolded proteins in cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13]

Materials:

-

Cancer cell lines (e.g., A549, HepG2)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-hydroxyquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[12][13]

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. autechindustry.com [autechindustry.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Emergence of 8-Amidoquinoline Derivatives as Versatile Fluorescent Probes: A Technical Guide

For Immediate Release

In the dynamic fields of chemical biology, drug discovery, and environmental monitoring, the demand for sensitive and selective analytical tools is paramount. Among the array of fluorescent probes, 8-amidoquinoline derivatives have carved a significant niche, demonstrating remarkable potential for the detection and imaging of various analytes, most notably metal ions and fluctuations in pH. This technical guide provides an in-depth exploration of the role of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their core principles, applications, and methodologies.

The unique photophysical properties of the 8-aminoquinoline scaffold, enhanced by the introduction of an amide linkage at the 8-position, give rise to probes with desirable characteristics such as high quantum yields, significant Stokes shifts, and the ability to operate through sophisticated signaling mechanisms.[1] These derivatives have shown exceptional promise as "turn-on" fluorescent sensors, where the fluorescence intensity is significantly enhanced upon binding to the target analyte.[2] This characteristic is crucial for minimizing background signal and enhancing detection sensitivity.

Core Principles: Understanding the Signaling Mechanisms

The fluorescence response of 8-amidoquinoline derivatives is primarily governed by two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of many 8-amidoquinoline probes is quenched. Upon chelation with a metal ion, the probe's conformational rigidity increases, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence.[1]

Intramolecular Charge Transfer (ICT): The 8-amidoquinoline core can be designed with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor. The binding of an analyte can modulate this ICT process, resulting in a detectable change in the fluorescence emission spectrum, often a wavelength shift, which is advantageous for ratiometric sensing.[1]

Quantitative Data Summary

The efficacy of a fluorescent probe is defined by several key quantitative parameters. The following tables summarize the photophysical properties of representative 8-amidoquinoline derivatives for the detection of zinc (Zn²⁺), a widely studied analyte for this class of probes, and for pH sensing.

Table 1: Photophysical Properties of 8-Amidoquinoline-Based Fluorescent Probes for Zn²⁺ Detection

| Probe/Derivative Name | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound to Zn²⁺) | Detection Limit (LOD) | Reference |

| TSQ | 360 | 490 | - | - | - | [1] |

| Compound with Amidic Acid | 300 | 420 (unbound), 504 (bound) | - | - | - | |

| QCPCH | - | - | - | - | 72 nM | [2] |

| TBD | 420 | 530 | 0.073 | 0.78 | 1.29 nM | [2] |

| Probe L | - | - | - | - | 6.75 x 10⁻⁹ M | [2] |

Table 2: Photophysical Properties of 8-Amidoquinoline-Based Fluorescent Probes for pH Sensing

| Probe/Derivative Name | Excitation (λex) (nm) | Emission (λem) (nm) | pH Range | Response to pH | Reference |

| Aminoquinoline-based sensor | - | - | 4-10 | Fluorescence response to Zn²⁺ is pH-dependent in this range | |

| TAME5OX | - | - | Acidic and Basic | Fluorescence quenched | [3] |

| AFP 1 & 2 | 335 | 378 (acidic), increases in basic | Acidic and Basic | Strong fluorescence in strong acid, decreases towards neutral, increases again in basic | [4] |

Experimental Protocols

To facilitate the adoption and application of these powerful tools, this section provides detailed methodologies for the synthesis of a representative probe and its use in fluorescence spectroscopy and live-cell imaging.

Synthesis of a Representative 8-Amidoquinoline Probe: N-(quinolin-8-yl)picolinamide

This protocol describes the synthesis of a common 8-amidoquinoline scaffold.

Materials:

-

8-aminoquinoline

-

Picolinic acid

-

Thionyl chloride or a suitable coupling agent (e.g., HATU)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Triethylamine (or another suitable base)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of Picolinic Acid: In a round-bottom flask, dissolve picolinic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Coupling Reaction: Dissolve 8-aminoquinoline in an anhydrous solvent in a separate flask under an inert atmosphere. Cool the solution in an ice bath.

-

Add triethylamine to the 8-aminoquinoline solution.

-

Slowly add a solution of the prepared picolinyl chloride in the same anhydrous solvent to the 8-aminoquinoline solution.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-(quinolin-8-yl)picolinamide.

Fluorescence Spectroscopy for Analyte Detection

This protocol outlines the general procedure for evaluating the fluorescence response of an 8-amidoquinoline probe to an analyte, such as a metal ion.

Materials and Equipment:

-

Stock solution of the 8-amidoquinoline probe (e.g., 1 mM in DMSO)

-

Stock solution of the analyte (e.g., 10 mM ZnCl₂ in water)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of the Probe Solution: Prepare a dilute solution of the probe in the buffer (e.g., 10 µM).

-

Blank Measurement: Record the fluorescence emission spectrum of the probe solution alone.

-

Titration: Add small aliquots of the analyte stock solution to the cuvette containing the probe solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to generate a binding curve. From this data, the detection limit and binding constant can be calculated.

Live-Cell Imaging Protocol

This protocol provides a general workflow for visualizing intracellular analytes using an 8-amidoquinoline fluorescent probe.

Materials and Equipment:

-

Cultured cells on glass-bottom dishes or coverslips

-

Stock solution of the 8-amidoquinoline probe (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency (typically 60-80%).

-

Probe Loading: Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and wash with PBS.

-

Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.

-

Imaging: Add fresh medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for utilizing 8-amidoquinoline fluorescent probes.

Conclusion

8-Amidoquinoline derivatives represent a robust and versatile class of fluorescent probes with significant applications in various scientific disciplines. Their tunable photophysical properties, coupled with their high sensitivity and selectivity, make them invaluable tools for researchers. The methodologies and data presented in this technical guide are intended to provide a solid foundation for the successful application of these probes in both fundamental and applied research. As research in this area continues to evolve, the development of novel 8-amidoquinoline derivatives with enhanced capabilities is anticipated, further expanding their utility in addressing complex biological and environmental questions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 8-Hydroxyquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline (8HQ) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The core of its activity is often attributed to its ability to chelate metal ions, a property that can be finely tuned through structural modifications to enhance potency and selectivity.[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and logical relationships to aid in the rational design of novel 8-hydroxyquinoline-based therapeutic agents.

Data Presentation: Quantitative Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.

Anticancer Activity of 8-Hydroxyquinoline Derivatives

The anticancer potential of 8-hydroxyquinoline derivatives is often evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 8-Hydroxyquinoline | - | - | [3] |

| 2 | 5,7-dichloro-8-hydroxyquinaldine | - | - | [3] |

| 3 | 5,7-dibromo-8-hydroxyquinaldine | - | - | [3] |

| 4 | 5,7-diiodo-8-hydroxyquinaldine | - | - | [3] |

| 5 | 8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |

| 6 | 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |

| 7 | 5,7-diiodo-8-hydroxyquinoline-2-carbaldehyde | - | - | [3] |

| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Multiple | Varies | [4] |

| YNU-1c | Rh(III) complex with triphenylphosphine and 8-hydroxyquinoline derivative | HCC1806 | 0.13 ± 0.06 | [5] |

| DQ6 | Zinc(II)-8-hydroxyquinoline complex with 1,10-phenanthroline | SK-OV-3CR | 2.25 ± 0.13 | [6] |

Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

The antimicrobial efficacy of 8-hydroxyquinoline derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Derivative | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |

| PH176 | 8-hydroxyquinoline derivative | MRSA (MIC50) | 16 | - | [7] |

| PH176 | 8-hydroxyquinoline derivative | MRSA (MIC90) | 32 | - | [7] |

| 8-HQ | 8-hydroxyquinoline | M. tuberculosis | - | 3.6 | [8] |

| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | - | 0.1 | [9] |

| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | - | 1.56 | [9] |

| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | - | 2.2 | [9] |

| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | - | 1.1 | [9] |

| QD-12 | 8-O-prenyl derivative | M. smegmatis (biofilm) | - | 12.5 | [9] |

| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | E. coli | 0.125-8 | - | [10] |

| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | P. aeruginosa | 0.125-8 | - | [10] |

| 5d | Ciprofloxacin-8-hydroxyquinoline hybrid | K. pneumoniae | 0.125-8 | - | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 8-hydroxyquinoline derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold can be synthesized through several methods, with the Skraup synthesis being a common and cost-effective approach.[11] This method involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid.[11][12] Derivatives can then be prepared by introducing substituents at various positions of the 8HQ skeleton, often utilizing reactions like Suzuki cross-coupling to add aryl groups at positions 5 and 7.[13]

General Procedure for Skraup Synthesis:

-

Add glycerol to an acid-resistant reaction vessel.

-

Slowly add concentrated sulfuric acid while stirring.

-

Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).

-

Heat the mixture to initiate the cyclization reaction.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Neutralize the solution to precipitate the crude 8-hydroxyquinoline.

-

Purify the product by sublimation or recrystallization.[12]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol:

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.[16][17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.[16]

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.[16]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows, signaling pathways, and logical relationships relevant to the structure-activity relationship of 8-hydroxyquinolines.

Caption: General experimental workflow for the discovery and development of 8-hydroxyquinoline derivatives.

Caption: Anticancer signaling pathways modulated by Clioquinol.[18][19]

Caption: Core structure-activity relationships of 8-hydroxyquinolines.

Caption: Neuroprotective mechanisms of 8-hydroxyquinoline derivatives.[20][21]

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]